molecular formula C14H16BrN B185954 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine CAS No. 113075-66-4

1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

Cat. No. B185954
M. Wt: 278.19 g/mol
InChI Key: OHXASHBAWOZUNU-UHFFFAOYSA-N
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Description

“1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine” is a chemical compound with the molecular formula C14H16BrN . It is a derivative of pyrrolidine, a cyclic amine, with a brominated dihydronaphthalene group attached .


Molecular Structure Analysis

The molecular structure of “1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine” consists of a pyrrolidine ring attached to a brominated dihydronaphthalene group . The molecular weight of the compound is 278.19 .

Safety And Hazards

The safety data sheet (SDS) for “1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine” provides information on its hazards, handling, storage, and first-aid measures . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXASHBAWOZUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623093
Record name 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

CAS RN

113075-66-4
Record name 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 ml round bottomed flask was added 5.00 g (22.21 mmol) of the 6-bromotetralone afforded above in Step B; 70 ml of dry toluene and 3.1 g (3.7 ml) of pyrrolidine. The flask was equipped with a Dean-Stark trap, a condenser, a nitrogen inlet tube and a magnetic stirrer and the reaction refluxed for four hours. The solvent was evaporated under vacuum to afford 6.02 g (97.4%) of the subtitle compound as a brown crystalline material which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
97.4%

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